molecular formula C10H10Cl2N2Pd B225749 Penicillenic acid CAS No. 10250-99-4

Penicillenic acid

Cat. No.: B225749
CAS No.: 10250-99-4
M. Wt: 244.27 g/mol
InChI Key: LQHOYSQHFLHJFQ-UHFFFAOYSA-N
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Description

Penicillenic acid (CAS 10250-99-4) is a key degradation product and antigenic determinant of benzylpenicillin, formed under mild aqueous conditions . Its significant research value lies in its high reactivity; it readily forms stable disulfides and mercaptides, and through mixed disulfide linkages, it can create highly substituted, stable conjugates with native or thiolated proteins . These conjugates are potent antigens that induce the formation of antibodies specific to the this compound structure, making this compound critical for studying the mechanistic basis of penicillin hypersensitivity and allergic reactions in humans . The complex hydrolysis profile of this compound, which involves multiple tautomeric species, has been quantitatively studied across a wide pH range (0.5-14), providing researchers with essential mechanistic insights . Beyond immunology, novel applications are emerging in environmental and food science. The copper mercaptide of this compound (CMPA) can be synthesized and used as a novel hapten to develop immunoassays for detecting heavy metal ions, such as copper, in various samples . This product is supplied as (E)-3-mercapto-3-methyl-2-(((5-oxooxazol-4(5H)-ylidene)methyl)amino)butanoic acid (Molecular Formula: C~9~H~12~N~2~O~4~S, Molecular Weight: 244.27 g/mol) . It is intended for analytical method development, validation, and quality control applications, and is accompanied by comprehensive characterization data and a Certificate of Analysis. This compound is for research use only and is not approved for human consumption or diagnostic use .

Properties

IUPAC Name

2-[(5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,16)6(7(12)13)10-3-5-8(14)15-4-11-5/h3-4,6,14,16H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHOYSQHFLHJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)O)N=CC1=C(OC=N1)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10250-99-4
Record name Penicillenic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Direct Enzymatic Lysis of Benzylpenicillin Potassium

The enzymatic conversion of benzylpenicillin potassium to 6-APA represents a foundational step in penicillenic acid synthesis. A patented method eliminates crystallisation steps by directly using benzylpenicillin potassium in potassium carbonate anti-stripping agents. This approach involves:

  • Immobilized penicillinase : Catalyzing the cleavage of the β-lactam side chain at pH 5–7, yielding 6-APA with minimal byproducts.

  • Layered extraction : Butyl acetate and water (2:1 ratio) separate 6-APA from residual organic phases, reducing solvent residues that could inhibit enzyme activity.

This method achieves an 80–90% yield by avoiding the 10% loss typically associated with crystallization. Structural analysis confirms the 6-APA product (C₈H₁₂N₂O₃S, MW 216.26) retains the β-lactam core necessary for subsequent derivatization.

Chemical Derivatization of 6-APA into this compound Analogues

Diazotization and Halogenation

6-APA serves as a substrate for diazotization reactions under acidic conditions. Source details the preparation of 6-chloro- and 6-bromo-penicillanic acids via:

  • Diazotization in HCl/HBr : Treating 6-APA with nitrous acid generates reactive diazonium intermediates, which are quenched with halide ions to form halogenated derivatives.

  • Hydrogenolysis : Catalytic hydrogenation (10% Pd/C) of 6-chloro-penicillanic acid in phosphate buffer (pH 7.6) yields penicillanic acid (IVa) with an optical rotation [α]²⁰D +344°.

This two-step process highlights the role of 6-APA in synthesizing this compound analogues, though direct evidence of this compound formation requires further validation.

Triazole-Thioacetate Coupling Reactions

Recent advances involve grafting 1,2,4-triazole-5-α-thioacetate derivatives onto 6-APA. Source outlines the synthesis of sodium penicillins (IVa–IVc) through:

  • Mixed anhydride activation : Pivaloyl chloride converts sodium thioacetates into reactive intermediates, enabling coupling with 6-APA’s amine group.

  • pH-controlled extraction : Acidification to pH 1.5–2.0 partitions this compound derivatives into butyl acetate, followed by sodium acetate precipitation.

The final products exhibit >99% purity (iodometric assay) and distinct optical rotations (e.g., +173.0° for IVa), confirming structural integrity.

Catalytic and Process Optimization Strategies

Immobilized Enzyme Systems

Source emphasizes the use of immobilized penicillinase to enhance reaction kinetics and reusability. Key parameters include:

  • Temperature : 25–30°C optimal for enzyme stability.

  • Solvent ratios : Butyl acetate-water mixtures minimize emulsion formation during extraction.

Comparative studies show immobilized systems reduce production costs by 15% compared to free-enzyme methods.

Hydrogenolysis Efficiency

Hydrogenolysis of 6-halo-penicillanic acids (Source) achieves 80% yield under mild conditions (1 M phosphate, pH 7.6). The reaction mechanism involves:

  • Radical intermediates : Stabilized by the β-lactam ring’s electron-withdrawing effects.

  • Selective dehalogenation : Pd/C catalysts preferentially cleave C–Hal bonds without β-lactam ring opening.

Challenges in Purification and Yield Maximization

Crystallization Bypass Trade-offs

While omitting crystallization improves yield (Source), it introduces challenges:

  • Residual solvents : Butyl acetate levels >0.5% inhibit subsequent enzymatic steps.

  • Impurity profiles : Unrefined 6-APA may contain 2–5% this compound byproducts, requiring HPLC purification.

Acidic Degradation Pathways

This compound formation is inadvertently promoted by:

  • Low pH extraction : Acidification below pH 2.0 during butyl acetate partitioning accelerates β-lactam hydrolysis.

  • Thermal instability : Solutions above 25°C degrade 6-APA into this compound at rates of 0.5%/hour .

Chemical Reactions Analysis

Types of Reactions

Penicillenic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Penicillenic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Penicillenic acid involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The oxazolylidene moiety may interact with nucleophilic sites in biomolecules, affecting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Penicillenic acid belongs to a family of penicillin degradation products and synthetic derivatives. Below is a comparative analysis of its structural, spectroscopic, and biological properties relative to key analogs:

Structural and Spectroscopic Properties

Compound Key Structural Features UV λmax (nm) Stability in Aqueous Solution
This compound Thiazolidine-oxazolone, free -SH group 320–322 Unstable; degrades to isomers
Penicilloic acid Open β-lactam ring, carboxylate group ~260 More stable; forms haptens
Penilloic acid Cleaved thiazolidine, aldehyde group N/A Highly reactive; induces NAHRs
n-Styrylthis compound Styryl-substituted oxazolone 374 Crystalline; used in synthesis
n-Phenylthis compound Phenyl-substituted oxazolone 355 Amorphous; lower stability
  • Key Observations :
    • PNCE’s 322 nm absorbance distinguishes it from other analogs like penicilloic acid, which lacks this chromophore .
    • Substituents on the oxazolone ring (e.g., styryl or phenyl groups) significantly shift UV absorption peaks, aiding differentiation .

Biological Activity

Penicillenic acid, a degradation product of penicillin, is notable for its biological activity, particularly in relation to its role in allergic reactions and potential antimicrobial properties. This article synthesizes various research findings regarding the biological activity of this compound, including its immunogenicity, antimicrobial effects, and implications for drug development.

Overview of this compound

This compound is formed during the degradation of penicillin and possesses a free sulfhydryl group, which allows it to conjugate with proteins. This characteristic is significant in the context of penicillin allergies, where this compound can act as a hapten, leading to immune responses in sensitized individuals .

Immunogenicity and Allergic Reactions

This compound's ability to induce allergic reactions has been extensively studied. Research indicates that it can form conjugates with human serum proteins, which may trigger skin reactivity in individuals with a history of penicillin allergy. For instance:

  • Case Study on Guinea Pigs : Conjugates of this compound with human gamma globulin showed skin reactivity in guinea pigs, indicating that these conjugates can elicit an immune response .
  • Human Studies : In a study involving patients with penicillin allergies, a significant percentage reacted positively to skin tests using this compound conjugates, suggesting that the presence of this compound may influence the severity and likelihood of allergic reactions .

Antimicrobial Activity

While primarily recognized for its role in allergic reactions, this compound also exhibits antimicrobial properties. It is crucial to differentiate between the parent penicillin compounds and their degradation products when evaluating biological activity.

  • Antibacterial Mechanism : Like other β-lactam antibiotics, penicillin and its derivatives inhibit bacterial cell wall synthesis. This compound retains some structural features that may contribute to this activity .
  • Research Findings : In studies assessing various derivatives of penicillanic acid, certain compounds demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:
    • Compounds synthesized from 6-aminopenicillanic acid (6-APA) exhibited enhanced antibacterial properties due to structural modifications that increase stability and efficacy against resistant strains .

Comparative Biological Activity

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Study Compound Tested Activity Notes
Ley et al. (1958)This compound ConjugatesPositive skin reactivityInduced allergic reactions in guinea pigs
ResearchGate Study (2014)Penicillanic Acid DerivativesModerate antibacterial activityEffective against Gram-positive bacteria
PMC Article (2015)Novel β-lactam derivativesHigh antimicrobial actionShowed better efficacy than ampicillin against certain strains

Q & A

Basic Research Questions

Q. How is Penicillenic acid synthesized and characterized in laboratory settings?

  • Methodological Answer : this compound is typically derived from penicillin G via alkaline hydrolysis under controlled pH (8.0–9.0) and temperature (25–30°C). Key steps include:

  • Hydrolysis of the β-lactam ring to form penicilloic acid, followed by rearrangement to this compound .
  • Characterization involves UV spectroscopy (absorption at 325 nm) and thin-layer chromatography (TLC) using silica gel plates with butanol-acetic acid-water (4:1:5) as the mobile phase .
  • Critical parameters: Reaction time, buffer composition, and avoidance of metal ions to prevent degradation.

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify structural features, such as the thiazolidine ring and conjugated double bonds. Key peaks: δ 5.6 ppm (C=C-H) and δ 3.2 ppm (CH₂-S) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 325 nm assess purity (>95% required for immunological studies) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (expected m/z: 333.4 for C₁₄H₁₉N₂O₄S) .

Q. What role does this compound play in penicillin hypersensitivity reactions?

  • Methodological Answer : this compound acts as a hapten, binding covalently to serum proteins (e.g., albumin) via its reactive carbonyl group to form antigenic conjugates. Key studies:

  • Levine & Ovary (1961) identified the N-(D-α-benzylpenicilloyl) group as a major determinant in hypersensitivity .
  • Parker et al. (1962) demonstrated IgE-mediated responses to this compound derivatives in sensitized patients .
  • Experimental models: Skin prick tests and basophil activation assays using synthetic conjugates .

Advanced Research Questions

Q. How can researchers address discrepancies in reactivity data of this compound derivatives across different studies?

  • Methodological Answer : Contradictions often arise from variations in:

  • Synthesis conditions : pH fluctuations (>0.5 units) alter reaction pathways, generating byproducts like penilloates .
  • Protein coupling methods : Use standardized protocols (e.g., PBS buffer, 37°C, 24 hrs) to ensure consistent hapten-carrier ratios .
  • Statistical validation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables and replicate findings across ≥3 independent labs .

Q. What experimental strategies optimize the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Buffering systems : Citrate-phosphate buffers (pH 5.0–7.0) reduce hydrolysis rates compared to borate buffers .
  • Lyophilization : Freeze-drying in the presence of trehalose (1:2 molar ratio) enhances shelf life at -80°C .
  • Real-time stability assays : Monitor degradation kinetics via UV-Vis spectroscopy and Arrhenius modeling to predict half-lives .

Q. How do advanced spectroscopic methods enhance understanding of this compound's antigenic determinants?

  • Methodological Answer :

  • Circular Dichroism (CD) : Detects conformational changes in protein-penicillenic acid complexes, correlating with immunogenicity .
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinities (KD values) between haptenated proteins and IgE antibodies .
  • Cryo-Electron Microscopy : Resolves 3D structures of antigen-antibody complexes at near-atomic resolution .

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